Benz(a)anthryl(5,6-b)oxepine

Description

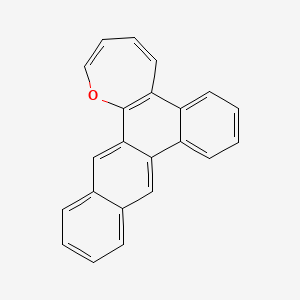

Structure

2D Structure

3D Structure

Properties

CAS No. |

115085-17-1 |

|---|---|

Molecular Formula |

C22H14O |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

13-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),9,11,15,17,19,21-undecaene |

InChI |

InChI=1S/C22H14O/c1-2-8-16-14-21-20(13-15(16)7-1)18-10-4-3-9-17(18)19-11-5-6-12-23-22(19)21/h1-14H |

InChI Key |

ZAJLBASAGMOSBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3OC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways to Benz a Anthryl 5,6 B Oxepine

Retrosynthetic Analysis of the Benz(a)anthryl(5,6-b)oxepine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. This approach allows for the identification of key bond disconnections and strategic transformations.

The oxepine ring, a seven-membered oxygen-containing heterocycle, can be disconnected in several ways. The choice of disconnection is often guided by the availability of reliable ring-forming reactions. lkouniv.ac.inscripps.edu For the this compound framework, two primary disconnection strategies for the oxepine moiety are considered:

C-O Bond Disconnection: This approach involves the disconnection of one of the two ether linkages of the oxepine ring. This leads to a precursor with a hydroxyl group and a suitably functionalized side chain on the benz(a)anthracene (B33201) core. The subsequent ring closure would typically be achieved through an intramolecular Williamson ether synthesis or a similar nucleophilic substitution reaction. This strategy is advantageous as it simplifies the precursor to a substituted benz(a)anthracene derivative.

C-C Bond Disconnection: An alternative strategy involves the disconnection of a carbon-carbon bond within the seven-membered ring. A particularly effective method for the formation of seven-membered rings is the ring-closing metathesis (RCM) reaction. nih.govresearchgate.net In this case, the retrosynthetic disconnection would break the double bond of the oxepine ring, leading to a precursor bearing two terminal alkene functionalities attached to the benz(a)anthracene core through an ether linkage.

A third possibility involves an intramolecular cyclization reaction, such as a Knoevenagel condensation, to form the oxepine ring. nih.gov

The benz(a)anthracene core is a polycyclic aromatic hydrocarbon that can be constructed through various synthetic strategies. Key approaches include:

Diels-Alder Reaction: A powerful method for the construction of six-membered rings, the Diels-Alder reaction can be employed to build the anthracene (B1667546) or phenanthrene (B1679779) precursors to the final benz(a)anthracene system. lkouniv.ac.in This pericyclic reaction offers high stereoselectivity and regioselectivity.

Friedel-Crafts Acylation/Alkylation: These classic electrophilic aromatic substitution reactions can be used to build up the fused ring system step-by-step. For instance, acylation of a naphthalene (B1677914) derivative followed by intramolecular cyclization can lead to the tetracyclic core.

Suzuki-Miyaura Cross-Coupling followed by Ring-Closing Metathesis: A more modern approach involves the use of palladium-catalyzed cross-coupling reactions to connect different aromatic fragments. researchgate.net For instance, a Suzuki-Miyaura coupling between a functionalized naphthalene and a benzene (B151609) derivative can be followed by an intramolecular ring-closing metathesis to construct one of the rings of the benz(a)anthracene skeleton. researchgate.net

Established Synthetic Routes for this compound Synthesis

While specific, detailed synthetic routes for this compound are not extensively documented in the literature, plausible pathways can be constructed by combining known methods for the synthesis of the constituent ring systems. These can be categorized into linear and convergent approaches.

A linear synthesis builds the target molecule in a stepwise fashion, with each step modifying the product of the previous one. A hypothetical linear synthesis of this compound could commence with the construction of the benz(a)anthracene core, followed by the annulation of the oxepine ring.

Hypothetical Linear Synthesis Pathway:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | Naphthalene, Phthalic anhydride (B1165640) | AlCl₃ | 2-(1-naphthoyl)benzoic acid |

| 2 | Intramolecular Cyclization | 2-(1-naphthoyl)benzoic acid | H₂SO₄, heat | Benz(a)anthracene-7,12-dione |

| 3 | Reduction | Benz(a)anthracene-7,12-dione | Zn, NaOH | Benz(a)anthracene |

| 4 | Formylation | Benz(a)anthracene | PCl₅, DMF | Benz(a)anthracene-5-carbaldehyde |

| 5 | Wittig Reaction | Benz(a)anthracene-5-carbaldehyde, (Ph₃P⁺CH₂OCH₃)Cl⁻ | n-BuLi | 5-(2-methoxyvinyl)benz(a)anthracene |

| 6 | Hydrolysis & Reduction | 5-(2-methoxyvinyl)benz(a)anthracene | H₃O⁺, then NaBH₄ | 2-(benz(a)anthracen-5-yl)ethanol |

| 7 | O-alkylation | 2-(benz(a)anthracen-5-yl)ethanol, 1-bromo-2-(vinyloxy)ethane | NaH | 1-((2-(benz(a)anthracen-5-yl)ethoxy)methoxy)ethene |

| 8 | Ring-Closing Metathesis | 1-((2-(benz(a)anthracen-5-yl)ethoxy)methoxy)ethene | Grubbs' Catalyst | This compound |

This table represents a hypothetical sequence of reactions and does not correspond to a published synthesis.

Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then coupled together at a late stage. This approach is often more efficient for complex molecules. A convergent strategy for this compound could involve the synthesis of a functionalized benz(a)anthracene precursor and a separate fragment that will form part of the oxepine ring.

Hypothetical Convergent Synthesis Pathway:

| Fragment A Synthesis | ||||

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| A1 | Suzuki-Miyaura Coupling | 2-bromonaphthalene, (2-formylphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(naphthalen-2-yl)benzaldehyde |

| A2 | Intramolecular Cyclization | 2-(naphthalen-2-yl)benzaldehyde | Polyphosphoric acid, heat | Benz(a)anthracene-7-carbaldehyde |

| Fragment B Synthesis | ||||

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| B1 | Grignard Reaction | 2-(vinyloxy)ethan-1-ol | Mg, THF | (2-(vinyloxy)ethoxy)magnesium bromide |

| Fragment Coupling and Cyclization | ||||

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| C1 | Grignard Addition | Benz(a)anthracene-7-carbaldehyde, Fragment B | THF | 1-(benz(a)anthracen-7-yl)-3-(vinyloxy)propan-1-ol |

| C2 | Intramolecular Ring-Closing Metathesis | 1-(benz(a)anthracen-7-yl)-3-(vinyloxy)propan-1-ol | Grubbs' Catalyst | This compound |

This table represents a hypothetical sequence of reactions and does not correspond to a published synthesis.

Advanced Synthetic Techniques and Reagents

The synthesis of complex heterocyclic systems like this compound can benefit from the use of modern and advanced synthetic methods that offer higher efficiency, selectivity, and functional group tolerance.

Ring-Closing Metathesis (RCM): As highlighted in the retrosynthetic analysis, RCM is a powerful tool for the formation of medium-sized rings, including the seven-membered oxepine ring. nih.govresearchgate.net Catalysts such as those developed by Grubbs and Schrock have revolutionized the synthesis of such systems.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are invaluable for the construction of the C-C bonds necessary to assemble the benz(a)anthracene core from smaller, functionalized aromatic precursors. researchgate.net These methods offer mild reaction conditions and broad functional group compatibility.

C-H Activation/Functionalization: Emerging techniques involving transition-metal-catalyzed C-H activation offer a more atom-economical approach to building the fused aromatic system. nih.gov For instance, a rhodium-catalyzed double C-H activation could potentially be used to form a key C-C bond in the benz(a)anthracene skeleton. nih.gov

Photochemical Cyclizations: Photochemical reactions, such as photocyclization of stilbene-like precursors, can provide an alternative and efficient route to polycyclic aromatic hydrocarbons like the benz(a)anthracene moiety.

Stereoselective and Asymmetric Synthesis Considerations

The parent this compound molecule is planar and achiral. However, the introduction of substituents on the oxepine ring or the benz[a]anthracene core can create stereocenters, making stereoselective and asymmetric synthesis relevant for producing specific stereoisomers of its derivatives.

If chiral centers are introduced, for instance, by creating hydroxylated or alkylated derivatives on the oxepine ring, asymmetric synthesis becomes crucial. One established method for introducing chirality in related systems is the Sharpless asymmetric epoxidation. nih.gov This method could be applied to an allylic alcohol precursor on the benz[a]anthracene framework to create a chiral epoxide, which then serves as a key intermediate for building the chiral oxepine ring. The choice of the chiral tartrate ligand (either (+)-DET or (-)-DET) would determine the enantiomer produced. nih.gov Another approach involves using chiral ligands in metal-catalyzed cyclization reactions, which has been shown to produce benzoxepine (B8326511) derivatives with reasonable enantioselectivity. researchgate.net

In derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. Substrate-controlled diastereoselection, where the existing stereochemistry of the molecule directs the stereochemical outcome of a subsequent reaction, is a common strategy. For example, in a ring-closing metathesis (RCM) approach to a substituted dihydrooxepine derivative, the stereocenters already present on the side chains would influence the facial selectivity of the catalyst's approach, potentially leading to a preference for one diastereomer over another. nih.gov Similarly, tandem reactions, such as an alkylation/Michael addition sequence, have been used for the stereoselective synthesis of benzoxepines, where the initial stereocenter set during the alkylation step can control the stereochemistry of the subsequent ring-forming Michael addition. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for minimizing environmental impact. nih.gov This involves considerations such as atom economy, catalyst choice, solvent use, and energy efficiency. mdpi.com

A key principle is the use of catalysis over stoichiometric reagents. nih.gov The metal-catalyzed reactions discussed in section 2.3.1 are inherently greener than many classical stoichiometric reactions as the catalyst is used in small amounts and can often be recycled. Developing heterogeneous catalysts for these transformations would further enhance sustainability by simplifying product purification and catalyst recovery.

Solvent choice is another critical factor. Traditional organic syntheses often use volatile and hazardous solvents. nih.gov A greener approach would prioritize the use of safer solvents like water, ethanol, or even solvent-free conditions where possible. mdpi.com For example, some palladium-catalyzed coupling reactions can be performed in aqueous media.

Energy efficiency can be improved by using alternative energy sources. Photochemical synthesis (Section 2.3.2) is considered a green method as it utilizes light, a renewable energy source, to drive reactions, often at ambient temperature. nih.gov Microwave-assisted synthesis can also be a greener alternative, as it can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Finally, designing synthetic routes with high atom economy—maximizing the incorporation of atoms from the reactants into the final product—is a fundamental goal. nih.gov Tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, are highly desirable as they reduce the number of purification steps, minimizing solvent use and waste generation. mdpi.com

Table 2: Application of Green Chemistry Principles to Proposed Synthetic Routes

| Green Chemistry Principle | Application to this compound Synthesis | Example Strategy |

|---|---|---|

| Catalysis | Use of transition metal catalysts (Pd, Ru, Cu) in small quantities instead of stoichiometric reagents. mdpi.com | Ruthenium-catalyzed Ring-Closing Metathesis (RCM). |

| Atom Economy | Designing tandem or one-pot reactions to reduce waste. nih.gov | A one-pot sequence involving a coupling reaction followed by intramolecular cyclization. |

| Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. mdpi.com | Performing a Suzuki or Heck coupling step in an aqueous solvent system. |

| Energy Efficiency | Utilizing alternative energy sources like light or microwaves to reduce energy consumption. nih.gov | Employing a photochemical route via an arene oxide intermediate. |

| Renewable Feedstocks | (Long-term goal) Deriving starting materials from renewable biomass sources rather than petroleum. | N/A for this specific complex PAH, but a general principle to consider. |

Based on the current scientific literature, there is no specific information available for the chemical compound “this compound.” Consequently, it is not possible to provide an article on its synthetic methodologies, strategic pathways, atom economy, solvent selection, or catalyst design as requested.

The search for this particular compound did not yield any results describing its synthesis or characterization. General search results provided information on the synthesis of simpler, related structures such as oxepines and dibenzo[b,f]oxepines. However, this information is not applicable to the unique and more complex structure of this compound.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant scientific data.

Advanced Structural Elucidation and Spectroscopic Characterization of Benz a Anthryl 5,6 B Oxepine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Exact Mass Determination

The exact mass of a molecule is calculated from the sum of the masses of its most abundant isotopes. For Benz(a)anthryl(5,6-b)oxepine, with a presumed molecular formula of C₂₂H₁₄O, the theoretical exact mass would be a key parameter for its identification. This value would be compared against the experimentally determined mass from an HRMS instrument to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry also provides information about a molecule's structure through its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure.

For a molecule like this compound, the fragmentation would likely involve characteristic losses related to both the polycyclic aromatic system and the oxepine ring. Aromatic ethers typically exhibit prominent molecular ions due to the stability of the aromatic rings. Common fragmentation pathways for aromatic ethers include cleavage at the β-bond to the aromatic ring and potential loss of carbon monoxide (CO). The complex, fused ring system of this compound would also be expected to lead to a series of complex rearrangements and fragmentations characteristic of polycyclic aromatic hydrocarbons, resulting in a unique mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of a molecule, including the connectivity of atoms and their spatial arrangement.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of this compound would be expected to show a series of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The precise chemical shifts and coupling constants of these protons would provide detailed information about their electronic environment and their proximity to one another, allowing for the assignment of each proton to a specific position on the molecular skeleton. For comparison, the parent compound, benz[a]anthracene, displays a complex pattern of signals in this region. The presence of the oxepine ring would be expected to influence the chemical shifts of the protons on the adjacent aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, attached to oxygen) and its electronic environment. The spectrum of benz[a]anthracene shows a number of signals corresponding to its 18 carbon atoms, and the introduction of the oxepine ring would introduce new signals and shift existing ones, particularly for the carbons bonded to the oxygen atom and those in the immediate vicinity.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for determining the complete structure of a complex molecule.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace out the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the definitive assignment of proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity between different parts of the molecule and confirming the fusion of the oxepine ring to the benz[a]anthracene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a largely planar molecule like this compound, NOESY could help to confirm assignments by showing correlations between protons that are close to each other in space, even if they are not directly bonded or coupled.

Solid-State NMR for Crystalline Forms

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information about its structure and packing in the solid state. Because molecules in a crystal are in a fixed orientation, ssNMR can reveal details about molecular symmetry and intermolecular interactions that are averaged out in solution-state NMR. Theoretical modeling using density functional theory (DFT) can be used in conjunction with experimental ssNMR to refine the understanding of the crystalline structure of polycyclic aromatic hydrocarbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the molecular structure of a compound. For a complex molecule like this compound, both IR and Raman spectroscopy would provide complementary information to confirm its structural features.

The vibrational spectrum of this compound is expected to be dominated by the vibrations of the large benz[a]anthracene aromatic system and modified by the inclusion of the seven-membered oxepine ring.

Aromatic C-H Stretching: The presence of the extensive aromatic system would give rise to multiple sharp absorption bands in the IR spectrum in the region of 3100-3000 cm⁻¹. nih.govjetir.org These bands correspond to the stretching vibrations of the C-H bonds on the fused benzene (B151609) rings.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce a series of characteristic bands in the 1625-1440 cm⁻¹ region. nih.gov These bands are often strong in both IR and Raman spectra and are diagnostic for polycyclic aromatic systems.

C-O-C (Ether) Stretching: The defining feature of the oxepine ring is the C-O-C ether linkage. This group is expected to produce strong, characteristic bands in the IR spectrum corresponding to its asymmetric and symmetric stretching vibrations. By analogy with similar cyclic ethers and dibenzoxepine derivatives, the asymmetric C-O-C stretching vibration is anticipated to appear in the 1250-1200 cm⁻¹ range, while the symmetric stretch would be found at lower frequencies, typically around 1050-1000 cm⁻¹.

Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region of the IR spectrum are characteristic of the out-of-plane bending (wagging) vibrations of the aromatic C-H bonds. cdnsciencepub.com The exact positions of these bands are highly sensitive to the substitution pattern on the aromatic rings, providing a fingerprint of the molecule's structure.

The following table summarizes the expected key vibrational frequencies for this compound based on its constituent parts.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic C=C Ring Stretch | 1625 - 1440 | Medium - Strong | Strong |

| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong | Weak |

| Symmetric C-O-C Stretch | 1050 - 1000 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | Weak |

This is an interactive data table based on typical values for the described functional groups.

The fusion of the oxepine ring to the rigid benz[a]anthracene framework results in a non-planar molecular structure. The seven-membered oxepine ring is known to adopt non-planar conformations, such as a boat or a pseudo-chair form, to relieve ring strain. iucr.orgslideshare.netnih.gov This deviation from planarity can be investigated using vibrational spectroscopy.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of a molecule, its aromaticity, and its behavior upon absorbing light.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the benz[a]anthracene moiety, which is a known chromophore. Polycyclic aromatic hydrocarbons exhibit characteristic absorption spectra resulting from π→π* electronic transitions.

The spectrum of benz[a]anthracene itself shows multiple absorption bands across the UV region. The absorption spectrum is anticipated to retain the characteristic fine structure of large PAHs, which corresponds to vibrational levels superimposed on the electronic transitions. shimadzu.com The fusion of the oxepine ring, which contains an oxygen atom with lone pairs of electrons, may introduce subtle perturbations to the electronic structure of the parent PAH. These perturbations could lead to slight shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and changes in the molar absorptivity of the bands compared to unsubstituted benz[a]anthracene. The oxygen atom's lone pairs could potentially participate in n→π* transitions, though these are often weak and may be obscured by the much stronger π→π* bands.

The table below illustrates the typical absorption maxima for the parent chromophore, anthracene (B1667546), showing how the absorption shifts to longer wavelengths as the conjugated system increases. A similar pattern is expected for this compound.

| Compound | Absorption Maxima (λmax, in nm) | Molar Absorptivity (ε) |

| Benzene | 255 | 180 |

| Naphthalene (B1677914) | 286 | 360 |

| Anthracene | 375 | 7,100 |

This is an interactive data table showing the effect of increasing conjugation on absorption, based on published data for common PAHs. shimadzu.com

Benz[a]anthracene is known to be fluorescent, emitting light upon relaxation from its first excited singlet state (S₁). algoreducation.com This property is expected to be retained in this compound. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and exhibits a Stokes shift (a difference in wavelength between the absorption maximum and the emission maximum).

Studying the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime provides information about the efficiency of the emission process and the kinetics of excited-state decay. For many PAHs, such as anthracene, the quantum yield can be significant. omlc.org The introduction of the oxepine ring and the associated conformational flexibility could potentially introduce new non-radiative decay pathways (e.g., through vibrational relaxation), which might lead to a lower fluorescence quantum yield compared to the parent benz[a]anthracene. The specific solvent environment can also influence the photophysical properties by stabilizing the ground or excited states differently.

X-ray Diffraction Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, the technique would provide invaluable information.

A successful crystallographic analysis would reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the connectivity and provide direct evidence of any strain or distortion in the aromatic system caused by the fused oxepine ring.

Conformation: The exact conformation of the seven-membered oxepine ring would be determined. Studies on related dibenzoxepine and other seven-membered heterocyclic rings show they typically adopt non-planar boat, twist-boat, or pseudo-chair conformations. nih.goviucr.orgnih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing intermolecular forces such as π–π stacking interactions between the aromatic faces of adjacent molecules and potential C-H···O or C-H···π hydrogen bonds. iucr.org These interactions govern the solid-state properties of the material.

For instance, crystal structures of benz[a]anthracene derivatives show a largely planar core, while structures of compounds containing oxepine-like rings confirm their non-planar nature. iucr.orgnih.govalfa-chemistry.com A crystal structure of this compound would therefore be expected to show a hybrid of these features: a contorted PAH framework where the planarity of the benz[a]anthracene core is disrupted by the puckered, seven-membered ether ring.

Crystal Packing and Intermolecular Interactions

In the absence of single-crystal X-ray diffraction data, the arrangement of this compound molecules in a crystal lattice remains unknown. Consequently, an analysis of its crystal packing and the nature of its intermolecular interactions, such as π-π stacking, van der Waals forces, or any potential hydrogen bonding, cannot be performed.

Polymorphism Studies

There are no studies on the polymorphism of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. The investigation of polymorphism is crucial for understanding the physical properties of a compound, and no such investigations have been documented for this compound.

Due to the absence of the necessary experimental data for this compound, a detailed and scientifically accurate article on its advanced structural elucidation and spectroscopic characterization, as per the requested outline, cannot be generated.

Computational and Theoretical Investigations of Benz a Anthryl 5,6 B Oxepine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of complex organic molecules like Benz(a)anthryl(5,6-b)oxepine. These methods provide insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Once the optimized geometry is obtained, DFT can further be used to calculate a variety of electronic properties. These include the distribution of electron density, the molecular electrostatic potential, and atomic charges. This information is crucial for predicting the molecule's reactivity and intermolecular interactions. The choice of functional and basis set is critical in DFT calculations to ensure the accuracy of the results.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure. For a molecule like this compound, these methods could be used to obtain very precise values for its energy, electron affinity, and ionization potential. Due to their high computational cost, ab initio methods are often used to benchmark results obtained from less computationally expensive methods like DFT.

Analysis of Aromaticity and Electron Delocalization

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. Investigating the aromaticity of the different ring systems within this compound is essential for understanding its chemical properties and stability.

Anisotropy of the Induced Current Density (AICD) Mapping

Anisotropy of the Induced Current Density (AICD) is a more sophisticated method for visualizing and quantifying electron delocalization and aromaticity. AICD mapping provides a three-dimensional representation of the induced ring currents in a molecule when it is subjected to an external magnetic field. This allows for a detailed analysis of the paths of electron delocalization and can distinguish between aromatic, anti-aromatic, and non-aromatic systems. For this compound, an AICD plot would reveal the intricate details of the π-electron system and how the different fused rings electronically communicate with each other.

Molecular Dynamics Simulations

Solvent Effects on Molecular Conformation and Reactivity

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of solvent effects on the molecular conformation and reactivity of this compound. Despite extensive searches for dedicated studies on this specific compound, no detailed research findings or data tables outlining the influence of different solvents on its three-dimensional structure or chemical behavior are currently available in published academic and research databases.

Computational chemistry is a powerful tool for understanding how the surrounding solvent medium can influence the properties of a molecule. Such studies typically involve calculations to determine parameters like dihedral angles, bond lengths, and reaction energy barriers in various solvent environments, ranging from nonpolar to polar. This information is crucial for predicting how a molecule will behave in different chemical settings, which is fundamental for applications in materials science and medicinal chemistry.

While general principles of solvent effects on arene oxides and polycyclic aromatic hydrocarbons (PAHs) are established, the specific quantitative and qualitative impact on the unique fused-ring structure of this compound remains uninvestigated. The complex interplay of the bulky benz[a]anthracene moiety and the seven-membered oxepine ring is expected to lead to distinct conformational preferences and reactivity patterns in response to solvent polarity and hydrogen bonding capabilities. However, without specific computational studies, any discussion on this topic would be purely speculative.

Future computational research is necessary to elucidate these solvent-dependent properties. Such studies would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), often in combination with continuum solvent models or explicit solvent molecule simulations. The data generated would be invaluable for a deeper understanding of the fundamental chemistry of this complex heterocyclic system.

Given the absence of specific research data, no interactive data tables on the solvent effects on the molecular conformation and reactivity of this compound can be provided at this time.

Reactivity and Chemical Transformations of Benz a Anthryl 5,6 B Oxepine

Electrophilic Aromatic Substitution Reactions on the Benz(a)anthryl Moiety

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In the case of Benz(a)anthryl(5,6-b)oxepine, these reactions are predicted to occur on the benz(a)anthracene (B33201) framework, as the oxepine ring deactivates the adjacent aromatic ring and is itself not susceptible to typical EAS.

Regioselectivity and Reaction Conditions

The regioselectivity of EAS on the benz(a)anthracene core is complex due to the presence of multiple non-equivalent carbon atoms. The outcome of the substitution is governed by the kinetic and thermodynamic stability of the intermediate carbocation (the sigma complex or arenium ion). For the parent benz(a)anthracene, electrophilic attack is generally favored at positions that allow for the formation of the most stable carbocation, which maximizes the retention of aromaticity in the remaining rings during the transition state.

Studies on benz(a)anthracene and its derivatives indicate that the C-7 and C-12 positions are the most reactive sites towards electrophiles. acs.org This preference is attributed to the ability of these positions to delocalize the positive charge over the extended π-system without significantly disrupting the aromaticity of adjacent benzene (B151609) rings. The oxepine ring at the 5,6-position, being electron-withdrawing, is expected to deactivate the adjacent rings, further favoring substitution on the more distant rings of the benz(a)anthryl system.

The reaction conditions for EAS on such large polycyclic systems typically require a catalyst, often a Lewis acid, to generate a sufficiently potent electrophile that can overcome the aromatic stabilization energy. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C-7 | High | Formation of a stable arenium ion, charge delocalized over multiple rings. acs.org |

| C-12 | High | Similar stability of the arenium ion compared to C-7 attack. acs.org |

| Other Positions | Lower | Formation of less stable arenium ions, leading to higher activation energy. |

Halogenation, Nitration, Sulfonation, and Acylation Reactions

Specific EAS reactions are expected to follow the general regioselectivity patterns, targeting the C-7 and C-12 positions.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic framework would typically be carried out using the elemental halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃. libretexts.org

Nitration: Nitration involves the reaction with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.comlibretexts.org Studies on substituted benz[a]anthracenes have shown that nitration occurs at the most activated positions, consistent with the predicted C-7 and C-12 reactivity. acs.org

Sulfonation: This reaction is typically performed using fuming sulfuric acid (H₂SO₄/SO₃) and is known to be reversible. libretexts.org The introduction of a sulfonic acid group (-SO₃H) would be expected at the most reactive positions.

Acylation: Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like AlCl₃, would introduce an acyl group. masterorganicchemistry.com This reaction is generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylation. The resulting ketone can be a useful synthetic intermediate.

Reactions Involving the Oxepine Ring

The oxepine ring in this compound is in a dynamic equilibrium with its valence isomer, the corresponding arene oxide (benz(a)anthracene-5,6-oxide). thieme-connect.denih.gov The chemistry of this part of the molecule is dominated by the reactivity of the strained, three-membered epoxide ring of the arene oxide tautomer.

Nucleophilic Additions and Substitutions

The strained epoxide ring of the benz(a)anthracene-5,6-oxide tautomer is a potent electrophile and is susceptible to attack by a wide range of nucleophiles. khanacademy.orgyoutube.com This reaction, known as nucleophilic ring-opening, alleviates the ring strain.

The regioselectivity of the attack depends on the reaction conditions. Under neutral or basic conditions, the reaction proceeds via an Sₙ2-type mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. youtube.com Under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack has more Sₙ1 character. In this case, the attack occurs at the carbon atom that can better stabilize a positive charge (the more substituted, benzylic position). youtube.com

Table 2: Examples of Nucleophilic Ring-Opening Reactions of Arene Oxides

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Water (Hydrolysis) | H₃O⁺ or OH⁻ | trans-Dihydrodiol |

| Azide | NaN₃ | Azido alcohol |

| Thiols | R-SH | Thioether alcohol |

| Amines | R-NH₂ | Amino alcohol |

Ring-Opening Reactions and Subsequent Transformations

Apart from nucleophilic addition, arene oxides can undergo spontaneous or acid-catalyzed rearrangement to form phenols. This famous isomerization is known as the NIH shift. ucsb.edu For benz(a)anthracene-5,6-oxide, this would likely lead to the formation of 5-hydroxybenz(a)anthracene or 6-hydroxybenz(a)anthracene. The exact product distribution would depend on the electronic and steric factors governing the migration of a hydride during the rearrangement.

The oxepine form itself can undergo thermal or photochemical rearrangements. In some cases, degradation of the oxepine can occur, leading to the regeneration of the parent aromatic core, benz(a)anthracene. thieme-connect.de

Cycloaddition Reactions (e.g., Diels-Alder)

The oxepine ring contains a conjugated diene system and can therefore participate in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.comkhanacademy.org In this [4+2] cycloaddition, the oxepine acts as the diene, reacting with a suitable dienophile (an electron-deficient alkene or alkyne) to form a bridged bicyclic adduct. The feasibility and rate of the Diels-Alder reaction would be influenced by the dienophile's reactivity and the steric environment around the oxepine ring. The fusion to the bulky benz(a)anthracene system might impose significant steric hindrance, affecting the approach of the dienophile.

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is dictated by the electronic properties of its constituent benz[a]anthracene and oxepine ring systems. The presence of the electron-rich polycyclic aromatic hydrocarbon (PAH) framework and the strained, non-aromatic oxepine moiety provides multiple potential sites for chemical attack.

Selective Oxidation of Aromatic Rings or Oxepine Moiety

The oxidation of this compound can proceed at several positions, with the selectivity depending on the oxidizing agent and reaction conditions. The benz[a]anthracene portion of the molecule, like other PAHs, is susceptible to oxidation, particularly at the meso-positions (C7 and C12) and the bay-region. This can lead to the formation of quinones, dihydrodiols, and phenols, often through metabolic activation by enzymes like cytochrome P450. nih.govresearchgate.nethealthandenvironment.org For instance, the metabolic transformation of PAHs generally involves enzymatic conversion into phenols, catechols, and quinones, which can result in the formation of diol-epoxides. nih.gov

Conversely, the oxepine ring itself is a site of significant reactivity. Oxepines can be epoxidized by reagents such as meta-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMDO) to form reactive 2,3-epoxyoxepin intermediates. nih.gov These intermediates are often unstable and can undergo rapid ring-opening to yield dicarbonyl compounds. nih.gov In the context of this compound, oxidation of the oxepine moiety could lead to ring-opened products, cleaving the seven-membered ring.

The selective oxidation of either the aromatic rings or the oxepine moiety is a key challenge. The use of specific catalysts or reagents could potentially direct the oxidation to a desired site. For example, enzymatic oxidation by cytochrome P450 isoforms has been shown to epoxidize the oxepine ring in simpler benzoxepins. nih.gov In the case of this compound, it is plausible that enzymatic systems would favor oxidation of the oxepine ring or the accessible double bonds of the anthracene (B1667546) core.

Chemical oxidation using agents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to lead to one-electron oxidations in oxepine systems, resulting in different products compared to epoxidation. nih.gov The photooxidation of PAHs like anthracene and benz[a]anthracene in the presence of molecular oxygen can lead to the formation of endoperoxides, which can then rearrange to quinones. researchgate.net This suggests that under photochemical conditions, the benz[a]anthracene portion of this compound might be preferentially oxidized.

Table 1: Potential Oxidation Reactions of this compound and Analogous Systems

| Oxidizing Agent | Potential Reaction Site | Potential Products | Reference for Analogy |

| Cytochrome P450 | Oxepine ring or aromatic rings | Epoxyoxepine, dihydrodiols, phenols, quinones | nih.govresearchgate.netnih.gov |

| m-CPBA, DMDO | Oxepine ring double bonds | Epoxyoxepine, ring-opened dicarbonyl compounds | nih.gov |

| Cerium(IV) Ammonium Nitrate (CAN) | Oxepine ring | Ring-opened products via one-electron oxidation | nih.gov |

| O₂, light (Photooxidation) | Benz[a]anthracene moiety (meso-positions) | Endoperoxides, quinones | researchgate.net |

Reductive Transformations and Hydrogenation Studies

The reduction of this compound can also occur at either the aromatic portion or the oxepine ring. Catalytic hydrogenation of PAHs is a well-established process, typically employing catalysts such as palladium, platinum, or rhodium. wikipedia.org The reduction of the benz[a]anthracene framework would lead to partially or fully saturated hydroaromatic structures. The specific products would depend on the catalyst, pressure, and temperature.

The oxepine ring, being a conjugated triene, is also susceptible to reduction. Catalytic hydrogenation would likely reduce the double bonds within the seven-membered ring, leading to a saturated oxepane (B1206615) derivative. The reduction of the oxepine moiety in related natural products has been achieved using palladium on charcoal (Pd/C) under a hydrogen atmosphere. nih.gov

Selective reduction would be a significant synthetic challenge. It is conceivable that under mild conditions, the more strained or accessible double bonds of the oxepine ring might be reduced preferentially over the aromatic system. Conversely, more forcing hydrogenation conditions would likely lead to the reduction of both the oxepine and the aromatic rings.

Table 2: Potential Reductive Transformations of this compound and Analogous Systems

| Reducing Agent / Conditions | Potential Reaction Site | Potential Products | Reference for Analogy |

| H₂, Pd/C (mild conditions) | Oxepine ring double bonds | Dihydro- or tetrahydro-benz(a)anthryl-oxepine derivatives | nih.gov |

| H₂, PtO₂ or Rh/C (forcing conditions) | Oxepine ring and aromatic rings | Perhydro-benz(a)anthryl-oxepane derivatives | wikipedia.org |

Photoinduced Chemical Reactions and Rearrangements

The photochemical reactivity of this compound is expected to be rich and complex, owing to the presence of both a photoactive PAH unit and a photochemically sensitive oxepine ring.

Photocyclization Reactions

Polycyclic aromatic hydrocarbons are known to undergo photocyclization reactions. For instance, stilbene (B7821643) and its derivatives can be photochemically cyclized to form phenanthrenes. While this compound is already a fused system, intramolecular photocyclization of substituents on the aromatic frame, if present, could occur. More relevantly, PAHs can undergo photodimerization and other photoadditions. Anthracene, for example, famously undergoes [4π+4π] photodimerization. Similar reactivity might be possible for the anthracene core of this compound, although likely hindered by the fused oxepine ring.

Photoisomerization of the Oxepine Ring

A characteristic reaction of arene oxides and their valence tautomeric oxepines is photoisomerization. It has been reported that arene oxides can undergo a "photochemical oxygen walk," rearranging to isomeric oxepines upon irradiation. rsc.org For this compound, which is an oxepine itself, it is plausible that UV irradiation could induce isomerization to a different, thermodynamically accessible oxepine structure or potentially to a valence isomeric arene oxide.

The oxepine ring exists in equilibrium with its corresponding benzene oxide form. This equilibrium is influenced by substituents and the surrounding molecular structure. wikipedia.org Photochemical energy can be used to shift this equilibrium or to promote rearrangements to other isomeric structures.

Table 3: Potential Photoinduced Reactions of this compound and Analogous Systems

| Reaction Type | Potential Locus of Reaction | Potential Outcome | Reference for Analogy |

| Photodimerization | Anthracene moiety | [4π+4π] cycloaddition with another molecule | epa.gov |

| Photoisomerization | Oxepine ring | Rearrangement to an isomeric oxepine or arene oxide | rsc.org |

| Photooxidation | Benz[a]anthracene moiety | Formation of endoperoxides and quinones | researchgate.netudea.edu.co |

Catalyst Development for Specific Transformations

The development of catalysts for specific transformations of complex molecules like this compound is crucial for controlling the selectivity of reactions.

For oxidative transformations , catalysts based on transition metals could be employed to direct the oxidation to a specific site. For example, certain metalloporphyrin complexes can mimic the action of cytochrome P450 and might be tailored for selective epoxidation of either the oxepine or aromatic double bonds. Photocatalysts, such as TiO₂, have been used for the degradation of PAHs, suggesting a potential route for the controlled photooxidation of the benz[a]anthracene portion. acs.org

For reductive transformations , the choice of heterogeneous catalyst (e.g., Pd, Pt, Rh, Ni) and the support material can significantly influence the selectivity of hydrogenation. For instance, specific catalysts might be developed to preferentially reduce the oxepine ring while leaving the aromatic system intact, or vice versa.

In the realm of C-C bond formation and other functionalizations , palladium-based catalysts are widely used for cross-coupling reactions on aromatic halides, which could be used to functionalize the benz[a]anthracene core. rsc.org For reactions involving the oxepine ring, Lewis acids such as BF₃·OEt₂ have been used to catalyze reactions of dibenzo[b,f]oxepine derivatives. nih.gov Ring-closing metathesis (RCM) using Grubbs or Schrock catalysts is a powerful tool for the synthesis of oxepines and could potentially be used in transformations of this compound derivatives. jyi.org

Table 4: Potential Catalysts for Transformations Involving this compound Scaffolds

| Transformation Type | Catalyst Type | Potential Application | Reference for Analogy |

| Selective Oxidation | Metalloporphyrins, TiO₂ | Site-selective epoxidation or hydroxylation, photocatalytic degradation of the PAH moiety | acs.orgnih.gov |

| Selective Hydrogenation | Heterogeneous metal catalysts | Preferential reduction of the oxepine or aromatic rings | wikipedia.org |

| C-C and C-X Bond Formation | Palladium complexes | Functionalization of the aromatic backbone via cross-coupling reactions | rsc.org |

| Oxepine Ring Reactions | Lewis Acids (e.g., BF₃·OEt₂) | Catalysis of additions or rearrangements involving the oxepine moiety | nih.gov |

| Metathesis | Grubbs/Schrock catalysts | Synthesis and modification of related oxepine-containing structures | jyi.org |

Metal-Catalyzed Functionalization

There is no available research data on the metal-catalyzed functionalization of this compound.

Organocatalytic Applications

There is no available research data on the organocatalytic applications of this compound.

Derivatization and Analogue Synthesis of Benz a Anthryl 5,6 B Oxepine

Strategies for Rational Design of Substituted Benz(a)anthryl(5,6-b)oxepine Analogues

The rational design of substituted this compound analogues is guided by established principles of medicinal chemistry and materials science. The core strategy involves identifying key structural features of the parent molecule that are amenable to modification and are likely to influence its properties.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically introducing different substituents at various positions on the benz(a)anthracene (B33201) core and the oxepine ring, researchers can map out the structural requirements for a desired activity. For instance, in the broader class of benz[a]anthracenes, the position and nature of substituents have been shown to significantly impact their carcinogenic activity. nih.gov This knowledge can be extrapolated to guide the design of this compound analogues with potentially reduced toxicity or enhanced therapeutic effects.

Computational modeling and molecular docking studies can also play a crucial role in the rational design process. These in silico methods allow for the prediction of how different analogues might interact with biological targets, helping to prioritize synthetic efforts towards compounds with the highest probability of success.

Synthesis of Monosubstituted and Polysubstituted Derivatives

The synthesis of monosubstituted and polysubstituted derivatives of this compound allows for a fine-tuning of its electronic and steric properties.

The introduction of aryl, alkyl, and heteroatom-containing groups onto the this compound framework can be achieved through various synthetic methodologies.

Aryl Substitutions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for introducing aryl groups. These reactions typically involve the coupling of a halogenated this compound precursor with an appropriate arylboronic acid or organostannane. The synthesis of 6-aryl-substituted benzo[j]phenanthridinequinones from 1,4-naphthoquinone (B94277) and arylaldehydes provides a procedural precedent for similar transformations. nih.gov

Alkyl Substitutions: Alkyl groups can be introduced via Friedel-Crafts alkylation reactions, though these can sometimes be limited by polysubstitution and rearrangement side reactions. More controlled methods, such as the use of organometallic reagents (e.g., Grignard or organolithium reagents) reacting with a suitable electrophilic precursor, are often preferred.

Heteroatom Substitutions: The incorporation of heteroatoms like nitrogen, oxygen, or sulfur can be accomplished through nucleophilic aromatic substitution reactions or by constructing the heterocyclic ring system from precursors already containing the desired heteroatoms.

A summary of potential substitution strategies is presented in the table below.

| Substitution Type | Reagents and Conditions | Potential Outcome |

| Arylation | Pd catalyst, base, arylboronic acid | Introduction of various aryl groups |

| Alkylation | AlCl3, alkyl halide | Addition of alkyl chains |

| Halogenation | NBS or NCS | Introduction of bromo or chloro groups for further functionalization |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group, a precursor to an amino group |

The electronic properties of the this compound system can be modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3), amino (-NH2), and alkyl groups increase the electron density of the aromatic system. The synthesis of derivatives with EDGs can often be achieved by using substituted starting materials. For example, a methoxy-substituted benz(a)anthracene precursor could be used to synthesize the corresponding methoxy-substituted this compound.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density. Nitration, as mentioned, is a common method for introducing an EWG. The reactivity of the starting materials is a key consideration, as the presence of an EWG can influence the success of subsequent synthetic steps. beilstein-journals.org

The strategic placement of these groups can influence the molecule's reactivity, photophysical properties, and biological interactions.

Isosteric and Bioisosteric Modifications of the Oxepine Ring

Isosteric and bioisosteric modifications involve replacing an atom or a group of atoms with another that has similar physical and chemical properties, with the aim of retaining or improving biological activity.

Replacing the oxygen atom in the oxepine ring with other heteroatoms can lead to the formation of novel heterocyclic systems with distinct properties.

Nitrogen (Azepine Analogues): The synthesis of aza-analogs, where oxygen is replaced by nitrogen, would result in a benz(a)anthryl-annulated azepine derivative. The synthesis of aza-analogs of other heterocyclic systems often involves the condensation of appropriate precursors. nih.govresearchgate.net For example, a synthetic route might involve the reaction of a diamine-functionalized benz(a)anthracene derivative with a suitable dicarbonyl compound.

Sulfur (Thiepine Analogues): The replacement of oxygen with sulfur would yield a thiepine (B12651377) analogue. The synthesis of benzo[b] nih.govnih.govthiazepines has been achieved through mechanochemical methods, which could potentially be adapted for the synthesis of the target thiepine derivatives. researchgate.net

These heteroatom substitutions can significantly alter the geometry, electronics, and hydrogen-bonding capabilities of the seven-membered ring.

Altering the size of the seven-membered oxepine ring can provide valuable insights into the spatial requirements for biological activity or desired material properties.

Ring Contraction: Ring contraction of the oxepine ring could lead to the formation of a six-membered pyran or a five-membered furan (B31954) ring fused to the benz(a)anthracene core. Photochemical reactions have been shown to induce ring-contraction in some oxazepine systems. doi.org A similar strategy could potentially be explored for this compound.

Ring Expansion: Ring expansion to an eight-membered oxocine ring would create a larger, more flexible system. Ring-closing metathesis (RCM) is a powerful tool for the synthesis of medium-sized rings and has been used to prepare dihydrobenzo[b]oxocines. researchgate.net A synthetic strategy for a Benz(a)anthryl-fused oxocine could involve the RCM of a precursor containing two terminal alkenes attached to the benz(a)anthracene scaffold.

The table below summarizes the potential outcomes of these ring modifications.

| Modification | Resulting Ring System | Potential Synthetic Strategy |

| Oxygen replaced by Nitrogen | Benz(a)anthryl-azepine | Condensation reactions |

| Oxygen replaced by Sulfur | Benz(a)anthryl-thiepine | Thiol-ene reactions or condensation |

| Ring Contraction | Benz(a)anthryl-pyran/furan | Photochemical rearrangement |

| Ring Expansion | Benz(a)anthryl-oxocine | Ring-closing metathesis |

Information regarding the chemical compound this compound is not currently available in the public domain.

Extensive research has been conducted to gather information on the derivatization, analogue synthesis, and structure-activity relationships of this compound, as per the requested article outline. However, a thorough search of scientific databases and literature has revealed no specific data or studies pertaining to this particular chemical compound.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the strict confines of the provided outline. The generation of content for the specified topics would require speculation and extrapolation from potentially related but distinct chemical structures, which would not meet the required standards of scientific accuracy and would violate the explicit instructions to focus solely on this compound.

Further research and publication in the field of synthetic organic chemistry and medicinal chemistry may, in the future, provide the necessary information to address the topics outlined in the user's request.

Photophysical Properties and Optoelectronic Applications of Benz a Anthryl 5,6 B Oxepine

Absorption and Emission Spectral Characteristics

The electronic absorption and emission spectra of Benz(a)anthryl(5,6-b)oxepine are predicted to be dominated by the extensive π-conjugated system of the benz(a)anthracene (B33201) core. The fusion of the oxepine ring is expected to modulate these properties. The absorption spectrum would likely exhibit sharp, well-defined vibronic bands in the ultraviolet (UV) region, characteristic of the π-π* transitions within the aromatic system. The lowest energy absorption band (λmax) is anticipated to be in the long-wavelength UV or near-visible region.

The emission spectrum is expected to show a mirror-image relationship with the absorption spectrum, with fluorescence being the primary de-excitation pathway. The emission would likely fall within the blue to green region of the visible spectrum, a common characteristic of large polycyclic aromatic hydrocarbons.

Solvent Effects on Photophysical Properties

The photophysical properties of this compound are expected to exhibit a degree of solvatochromism, where the absorption and emission maxima shift in response to the polarity of the solvent. In nonpolar solvents, the molecule would likely display highly structured absorption and emission spectra due to minimal solute-solvent interactions. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is anticipated. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Table 1: Predicted Solvent Effects on the Photophysical Properties of this compound

| Solvent | Polarity | Predicted Absorption λmax (nm) | Predicted Emission λmax (nm) | Spectral Shape |

| Hexane | Nonpolar | Shorter Wavelength | Shorter Wavelength | Highly Structured |

| Toluene | Nonpolar | Intermediate Wavelength | Intermediate Wavelength | Structured |

| Dichloromethane | Polar Aprotic | Longer Wavelength | Longer Wavelength | Less Structured |

| Acetonitrile | Polar Aprotic | Longer Wavelength | Longer Wavelength | Broad |

| Ethanol | Polar Protic | Longer Wavelength | Longest Wavelength | Broad, Potentially Quenched |

Temperature Dependence of Emission

The emission intensity of this compound is predicted to be strongly dependent on temperature. At lower temperatures, in a rigid matrix, phosphorescence might be observed as non-radiative decay pathways are suppressed. As the temperature increases, non-radiative decay processes, such as vibrational relaxation and intersystem crossing, become more prominent, leading to a decrease in the fluorescence quantum yield and a potential blue-shift in the emission maximum.

Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Rates

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For this compound, a relatively high quantum yield is anticipated in nonpolar solvents, given the rigid and planar structure of the benz(a)anthracene moiety which disfavors non-radiative decay. The quantum yield can be expressed as the ratio of the radiative decay rate (kr) to the sum of the radiative and non-radiative decay rates (knr).

The radiative decay rate is related to the oscillator strength of the S0 → S1 transition, which is expected to be high for this molecule. Non-radiative decay pathways would include internal conversion and intersystem crossing to the triplet state. The presence of the oxygen atom in the oxepine ring could potentially influence the rate of intersystem crossing.

Excited State Dynamics and Lifetimes

The excited-state dynamics of this compound would be governed by the lifetimes of its singlet and triplet excited states.

Singlet State Dynamics

Upon photoexcitation to the first excited singlet state (S1), the molecule would rapidly relax to the lowest vibrational level of S1. From here, it can return to the ground state (S0) via fluorescence or undergo non-radiative decay. The fluorescence lifetime (τF) of the S1 state is expected to be in the nanosecond timescale, typical for fluorescent polycyclic aromatic hydrocarbons.

Table 2: Predicted Excited Singlet State Properties of this compound

| Property | Predicted Value | Influencing Factors |

| S1 Lifetime (τF) | 1-20 ns | Solvent, Temperature, Molecular Rigidity |

| Radiative Decay Rate (kr) | 107 - 108 s-1 | Transition Dipole Moment |

| Non-Radiative Decay Rate (knr) | 107 - 109 s-1 | Vibrational Modes, Intersystem Crossing |

Triplet State Formation and Lifetimes

Intersystem crossing from the S1 state can populate the first excited triplet state (T1). The efficiency of this process will determine the phosphorescence quantum yield. The lifetime of the triplet state (τT) is expected to be significantly longer than the singlet state, potentially ranging from microseconds to milliseconds, especially at low temperatures in the absence of quenchers like molecular oxygen. The presence of the heteroatom (oxygen) might enhance spin-orbit coupling, thereby influencing the rate of intersystem crossing and the triplet state lifetime.

Photoinduced Electron Transfer (PET) Processes

Quenching Studies and Redox Potentials

(No data available)

Design of Charge-Transfer Compounds

(No data available)

Potential Applications in Organic Electronic and Optoelectronic Devices

Emitter Materials for Organic Light-Emitting Diodes (OLEDs)

(No data available)

Active Materials for Organic Photovoltaics (OPVs)

(No data available)

Molecular Switches and Logic Gates

(No data available)

Based on a comprehensive search for scientific literature and data, there is currently no available information regarding the photophysical properties, optoelectronic applications, or two-photon absorption characteristics specifically for the chemical compound “this compound.”

The search results did not yield any relevant documents, suggesting that “this compound” has likely not been synthesized or characterized in the context of its photophysical or optoelectronic properties. The scientific literature on related compounds, such as dibenzo[b,f]oxepine derivatives, does not provide specific data that can be attributed to this compound.

Therefore, it is not possible to provide an article on the "," specifically focusing on its use as a "Two-Photon Absorption (TPA) Material," as there is no research data to support such a discussion.

Biological Activity: Elucidation of Molecular Mechanisms of Action of Benz a Anthryl 5,6 B Oxepine

Anticancer Activities: Investigation of Molecular Targets and Cellular Pathways

The potential for Benz(a)anthryl(5,6-b)oxepine to exhibit anticancer properties is a primary area of interest. Research into analogous compounds suggests several possible mechanisms of action that could be investigated.

DNA Intercalation and Topoisomerase Inhibition Mechanisms

Compounds with planar aromatic structures, such as those found in the benz(a)anthracene (B33201) moiety, are known to interact with DNA. One potential mechanism is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cell death. Studies on benz(a)anthracene metabolites have demonstrated their ability to bind to DNA in an intercalative manner. nih.gov

Furthermore, the inhibition of topoisomerase enzymes is a common mechanism for anticancer drugs. Topoisomerases are crucial for resolving DNA topological problems during cellular processes. Inhibition of these enzymes leads to DNA strand breaks and ultimately, apoptosis. Certain benz[b]oxepine derivatives have been identified as inhibitors of topoisomerase I, suggesting that this compound could potentially share this activity. nih.gov

Molecular Pathways Leading to Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. For instance, a derivative of benzo nih.govnih.govoxepino[3,2-b]pyridine has been shown to induce apoptosis in cancer cell lines through the upregulation of TP53 and the pro-apoptotic gene BAX, alongside the downregulation of the anti-apoptotic gene BCL-2. mdpi.com Another related compound, a pyrrolo-1,5-benzoxazepine, induces apoptosis through the phosphorylation and inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-XL, a process dependent on the c-Jun NH2-terminal kinase (JNK) pathway. nih.gov Investigation into similar pathways would be a logical step in understanding the potential apoptotic mechanisms of this compound.

Interference with Cell Cycle Progression at a Molecular Level

The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is another key strategy in cancer therapy. Research on related benzazepine compounds has shown that they can cause cell cycle arrest at the G2/M phase in various human tumor lines. This arrest prevents the cells from dividing and can subsequently lead to apoptosis. A thorough investigation would be required to determine if this compound has a similar effect on cell cycle progression.

Modulation of Signal Transduction Pathways and Protein Interactions

Signal transduction pathways are complex networks that transmit signals from the cell surface to the nucleus, controlling cellular processes like growth, proliferation, and survival. The disruption of these pathways is a hallmark of cancer. For example, the PI3K/Akt and PKCα pathways are known to be involved in cell survival, and their downregulation has been observed with some oxepine-related compounds. mdpi.com Future research could explore whether this compound interacts with and modulates key proteins in these or other critical signaling cascades.

Investigation of Receptor Binding and Enzyme Inhibition Profiles

The interaction of a compound with specific cellular receptors and enzymes can define its biological activity. For example, analogues of dibenz[b,f]oxepin (B1201610) have been studied for their binding affinity to dopamine (B1211576) and serotonin (B10506) receptors. drugbank.com A comprehensive screening of this compound against a panel of receptors and enzymes would be necessary to establish its binding and inhibition profiles. Enzyme-catalyzed reactions involving benzene (B151609) oxide/oxepine derivatives have also been reported, indicating the potential for metabolic activation or detoxification pathways that could influence biological activity. nih.gov

Antimicrobial Activities: Unraveling Cellular and Molecular Targets

In addition to potential anticancer effects, the antimicrobial properties of this compound warrant investigation. Studies on dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives have shown that they possess some antibacterial and antifungal activity. nih.govnih.gov The specific cellular and molecular targets of these related compounds are not fully elucidated but provide a starting point for exploring the potential antimicrobial mechanisms of this compound. Research in this area would involve screening against a panel of pathogenic bacteria and fungi and subsequent studies to identify the molecular basis of any observed activity.

Scientific Article on: this compound

Following a comprehensive review of scientific literature, it has been determined that there is no available research specifically detailing the biological and antioxidant activities of the chemical compound This compound .

Extensive searches of chemical and biological databases have yielded no studies that investigate the molecular mechanisms of action of this particular compound. Consequently, information regarding its potential effects on microbial cell membrane integrity, inhibition of microbial enzymes or biosynthetic pathways, or its specific mechanisms against bacterial and fungal pathogens is not present in the current body of scientific knowledge.

Similarly, there is a lack of data concerning the antioxidant properties of this compound. No research has been published that explores its capacity for direct scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), its metal chelation properties, or its ability to activate endogenous antioxidant pathways at a molecular level.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline for this compound. The scientific community has not yet published findings on this specific chemical entity.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly accessible scientific databases and literature, no specific research or data could be found for the chemical compound This compound . Consequently, it is not possible to generate an article on its biological activity, molecular mechanisms of action, structure-mechanism relationships, or computational modeling as requested.

The initial and subsequent targeted searches for "this compound" in conjunction with terms such as "biological activity," "molecular mechanisms," "pharmacophores," "computational docking," and "molecular modeling" did not yield any relevant scientific studies or reports. This suggests that this specific compound may not have been synthesized, or if it has, its biological properties have not been investigated or at least not published in the accessible scientific literature.

While searches did reveal information on related but structurally distinct compounds, such as benz[j]aceanthrylene and dibenzo[b,f]oxepine, the strict requirement to focus solely on this compound prevents the inclusion of this information. The unique three-dimensional structure of a chemical compound dictates its specific biological and chemical properties, making extrapolation of data from different, even if related, structures scientifically invalid for the purposes of this article.

Therefore, the sections and subsections outlined in the user's request, including the elucidation of its molecular mechanisms, identification of key pharmacophores, and computational docking studies, cannot be addressed due to the absence of foundational research on this compound.

Future Research on this compound Remains a Nascent Field

Following a comprehensive review of publicly available scientific literature and chemical databases, it is clear that the specific chemical compound This compound is not a subject of established research. There is a notable absence of dedicated studies on its synthesis, reactivity, biological activity, or material applications. Consequently, a detailed article on the future research directions and challenges, as outlined in the user's request, cannot be generated with scientific accuracy at this time.

The field of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, such as oxepines, is vast and actively researched. However, scholarly work has focused on other, related structures like dibenz[b,f]oxepines, benzoxepines, and various arene oxides as metabolites of PAHs like benz[a]anthracene. These studies provide a general framework for how a novel compound like this compound could be investigated, but any discussion would be purely speculative and fall outside the required strict focus on the specified compound.

Without existing foundational research on this compound, it is impossible to address the specific future challenges and directions as requested, such as:

Future Research Directions and Challenges in Benz a Anthryl 5,6 B Oxepine Chemistry

Sustainable Synthesis and Green Chemistry Innovations for Industrial Scale-Up:The concept of industrial scale-up is premature without a confirmed synthesis or application.

The lack of available data underscores that Benz(a)anthryl(5,6-b)oxepine may be a novel, theoretical, or as-yet-unsynthesized molecule. Future research would first need to focus on the foundational steps of theoretical modeling (e.g., DFT calculations) to predict its structure and properties, followed by the development of a viable synthetic pathway. Only after the compound is successfully synthesized and characterized could the scientific community begin to explore the advanced research directions outlined in the query.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the oxepine ring in polycyclic aromatic systems like Benz(a)anthryl(5,6-b)oxepine?

- Methodological Answer : The oxepine ring can be synthesized via Yamaguchi lactonization of hydroxy acids derived from precursors like 2-deoxy-D-ribose, followed by vinyl phosphonate formation to stabilize the oxepine structure . For coupling with aromatic fragments, the B-alkyl Suzuki–Miyaura reaction is effective, enabling fusion of oxepine with polycyclic systems (e.g., anthracene derivatives) under palladium catalysis . Key steps include optimizing reaction time (12–24 hours) and temperature (60–80°C) to minimize side products.

Q. How can researchers purify this compound to >95% purity for spectroscopic analysis?

- Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and a gradient eluent system (hexane:ethyl acetate, 8:2 to 6:4) to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). For crystalline derivatives, recrystallization in ethanol/dichloromethane (1:1) enhances purity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and oxepine ring protons (δ 4.5–5.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in side chains .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₀H₁₂O₂, [M+H]⁺ = 285.0914) .

- IR spectroscopy : Detect C-O-C stretching (1050–1250 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during oxepine ring formation in polycyclic systems?

- Methodological Answer : Transition-state analysis (e.g., DFT calculations) reveals that steric hindrance and Lewis acid catalysts (e.g., BF₃·OEt₂) favor specific stereochemical outcomes. For example, bulky substituents on the anthracene moiety direct cyclization to the cis-oxepine configuration. Optimize solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Variable-temperature NMR : Assess dynamic rotational isomerism in the oxepine ring by acquiring spectra at −20°C to 50°C.

- 2D NMR (COSY, NOESY) : Map coupling between adjacent protons and confirm spatial proximity of substituents.

- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporation setups .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?